molecular formula C20H26N4O2 B2724949 3-Tert-butyl-6-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methoxy}pyridazine CAS No. 2320178-77-4

3-Tert-butyl-6-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methoxy}pyridazine

Cat. No.: B2724949
CAS No.: 2320178-77-4
M. Wt: 354.454
InChI Key: KCMUJWMRAHMVTP-UHFFFAOYSA-N
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Description

3-Tert-butyl-6-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methoxy}pyridazine: is a complex organic compound that features a combination of pyridazinyl, piperidinyl, and pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Tert-butyl-6-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methoxy}pyridazine typically involves multiple steps:

    Formation of the Pyridazinyl Group: The pyridazinyl group can be synthesized through the reaction of appropriate hydrazine derivatives with diketones.

    Attachment of the Piperidinyl Group: The piperidinyl group is introduced via nucleophilic substitution reactions, often using piperidine and suitable leaving groups.

    Linking the Pyridinyl Group: The pyridinyl group is attached through coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions and the employment of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl and pyridazinyl groups.

    Reduction: Reduction reactions can be performed on the pyridazinyl group to yield dihydropyridazinyl derivatives.

    Substitution: The compound is prone to nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products:

    Oxidation: Yields oxidized derivatives with additional oxygen functionalities.

    Reduction: Produces reduced forms with hydrogenated rings.

    Substitution: Results in substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as a pharmacophore in drug design.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

Industry:

  • Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-6-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methoxy}pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent cellular responses.

Comparison with Similar Compounds

  • tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
  • tert-Butyl 4-(Piperidin-4-ylmethyl)piperazine-1-carboxylate
  • 4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(oxolan-3-yl)methanone

Uniqueness:

  • The presence of the pyridazinyl group distinguishes it from other similar compounds.
  • Its specific substitution pattern and functional groups confer unique chemical and biological properties.

Properties

IUPAC Name

[4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c1-20(2,3)17-6-7-18(23-22-17)26-14-15-8-11-24(12-9-15)19(25)16-5-4-10-21-13-16/h4-7,10,13,15H,8-9,11-12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCMUJWMRAHMVTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)OCC2CCN(CC2)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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